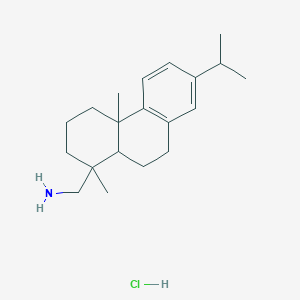

Leelamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPQLGCAWUAYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Leelamine Hydrochloride: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride, a natural tricyclic diterpene amine derived from the bark of pine trees, has emerged as a compound of significant interest in oncological research.[1][2][3] Its hydrochloride salt is the form commonly utilized in research settings.[1] Leelamine exhibits potent anti-cancer properties through a unique and multifaceted mechanism of action. This technical guide provides an in-depth exploration of its core mechanism, downstream cellular consequences, and relevant pharmacological data. It is designed to serve as a comprehensive resource, detailing the molecular pathways, experimental methodologies, and quantitative data essential for advanced research and development.

Core Mechanism: Lysosomotropism and Interruption of Cholesterol Homeostasis

The foundational step in leelamine's mechanism of action is its lysosomotropism.[4][5][6] As a weakly basic (pKa ≈ 9.9) and lipophilic amine, leelamine readily traverses cellular membranes in its neutral state.[1][3][7][8] Upon entering the acidic environment of lysosomes (pH ≈ 4.5-5.0), its primary amino group becomes protonated.[4][8] This charged form is unable to diffuse back across the lysosomal membrane, leading to its sequestration and high concentration within these organelles.[1][4][5] This accumulation is critically dependent on the primary amino moiety.[9][10]

Once concentrated within the lysosome, leelamine's primary molecular action is the potent inhibition of intracellular cholesterol transport.[9][11][12][13] It is hypothesized to directly interact with the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting free cholesterol from the lysosome into the cytosol.[4][9][12][13] Molecular docking studies suggest that leelamine competes with cholesterol for binding to NPC1.[9][13] This blockade prevents the egress of cholesterol, leading to its massive accumulation within late endosomes and lysosomes, a cellular phenotype that mimics the lysosomal storage disorder Niemann-Pick type C disease.[1][4][7]

Downstream Cellular Consequences

The leelamine-induced blockade of cholesterol transport initiates a cascade of downstream events that collectively cripple cancer cells.

-

Disruption of Autophagic Flux: Lysosomes are terminal organelles in the autophagy pathway, responsible for degrading cellular waste. The accumulation of leelamine and cholesterol disrupts lysosomal homeostasis, leading to a blockage of autophagic flux.[5][9] This is evidenced by the accumulation of autophagosomes and key autophagy-related proteins like LC3-II.[2][12]

-

Inhibition of Endocytosis and Oncogenic Signaling: Cholesterol is an essential component of cell membranes and is vital for processes like receptor-mediated endocytosis.[9][14] By sequestering cholesterol within lysosomes, leelamine makes it unavailable for other cellular functions.[9][13] This impairs endocytosis and disrupts the signaling of various receptor tyrosine kinases (RTKs) that are critical for cancer cell survival.[11] Consequently, major oncogenic signaling pathways are shut down, including:

-

Induction of Cell Death: The multifaceted disruption of cholesterol homeostasis, autophagy, and critical survival signaling culminates in cancer cell death.[4][9] Early in the process, this cell death is a caspase-independent event, triggered directly by the accumulation of cholesterol.[11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in vitro and in silico studies, providing a comparative basis for the pharmacological activity of leelamine and its derivatives.

Table 1: In Vitro Efficacy (IC₅₀ Values) of Leelamine and Derivatives in Melanoma Cell Lines

| Compound | UACC 903 (μM) | 1205 Lu (μM) | Note |

|---|---|---|---|

| Leelamine | 2.13 ± 0.2[4] | 2.87 ± 0.1[4] | Parent compound, potent activity. |

| Derivative 5a | 1.2[4][10] | 2.0[4][10] | Trifluoro acetyl derivative; activity maintained. |

| Derivative 5b | 1.0[4][10] | 1.8[4][10] | Tribromo acetyl derivative; activity maintained. |

| Derivative 5c | 89.4[10] | > 100[10] | Acetyl derivative; loss of activity. |

| Abietic Acid | > 100[4] | > 100[4] | Structurally similar natural analog; inactive. |

Table 2: In Silico Docking Analysis of Leelamine with NPC1 and NPC2

| Ligand | Target Protein | Dock Score (DS) | Binding Energy (BE) (kCal/mol) |

|---|---|---|---|

| Cholesterol | NPC1 | -14.35[4] | -156.64[4] |

| Leelamine | NPC1 | -11.21[4] | -85.34[4] |

| Cholesterol | NPC2 | -11.01[4] | -140.33[4] |

| Leelamine | NPC2 | -9.25[9] | -81.16[9] |

Data suggests a higher binding affinity of both cholesterol and leelamine for NPC1 over NPC2.[4]

Key Experimental Protocols

This section provides generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and IC₅₀ Determination (MTS/MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.[4][15]

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., UACC 903 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.[16] Incubate overnight to allow for adherence.[1]

-

Treatment: Prepare a stock solution of this compound in DMSO.[16] Perform serial dilutions in complete culture medium to achieve a range of final concentrations.

-

Incubation: Replace the medium in the wells with the leelamine-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.[16] For MTT assays, a solubilization solution must be added to dissolve the formazan (B1609692) crystals.[16]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[4][16]

-

Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC₅₀ value, the concentration that inhibits cell growth by 50%.[1]

-

Western Blot Analysis for Signaling Pathway Inhibition

-

Objective: To investigate the effect of leelamine on the expression and phosphorylation status of key proteins in oncogenic signaling pathways (e.g., AKT, ERK, STAT3).[1][4]

-

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with leelamine at a specific concentration (e.g., 3-6 µM) for a defined time.[16]

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16] Determine the total protein concentration using a BCA or Bradford assay.[1]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel for separation.[16] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[16] Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins overnight at 4°C.[4][16]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

-

Cholesterol Accumulation Visualization (Filipin Staining)

-

Objective: To visually confirm the accumulation of unesterified cholesterol in lysosomes following leelamine treatment.[4]

-

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with leelamine for the desired time.

-

Fixation: Wash the cells with PBS and fix with a solution of paraformaldehyde (e.g., 4%) for 30-60 minutes.[4]

-

Staining: Wash the fixed cells and quench any remaining paraformaldehyde with a glycine (B1666218) or ammonium (B1175870) chloride solution. Stain the cells with a solution of Filipin III, a fluorescent dye that specifically binds to unesterified cholesterol, in the dark.[4][7]

-

Imaging: Mount the coverslips onto microscope slides and visualize the fluorescent signal using a fluorescence microscope. An increased punctate perinuclear staining pattern indicates cholesterol accumulation in late endosomes/lysosomes.[7]

-

Conclusion

This compound presents a compelling anti-cancer strategy centered on its lysosomotropic properties.[2][5] Its ability to accumulate in lysosomes and inhibit NPC1-mediated cholesterol transport is the linchpin of its activity. This initial insult triggers a lethal cascade of events, including the shutdown of autophagy and the inhibition of critical oncogenic signaling pathways like PI3K/AKT, MAPK, and STAT3.[5][9][13] The detailed understanding of this mechanism provides a solid foundation for the rational design of novel therapeutics that exploit lysosomal function and cholesterol metabolism as vulnerabilities in cancer cells. The protocols and quantitative data presented herein offer a guide for researchers seeking to further explore and harness the therapeutic potential of leelamine and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Leelamine Hydrochloride: A Comprehensive Technical Guide to its Primary Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a diterpene amine derived from pine tree bark, has garnered significant attention in biomedical research for its potent anti-cancer properties. This technical guide provides an in-depth analysis of Leelamine's primary molecular target and its multifaceted mechanism of action. Foundational to its activity are its lysosomotropic properties, which facilitate its accumulation in acidic organelles and subsequent disruption of intracellular cholesterol transport. This guide will detail the current understanding that Leelamine's primary molecular target is the Niemann-Pick C1 (NPC1) protein , a key transporter in cholesterol egress from lysosomes. By competitively inhibiting cholesterol binding to NPC1, Leelamine induces a cellular phenotype reminiscent of Niemann-Pick type C disease, leading to the inhibition of critical oncogenic signaling pathways and ultimately, cancer cell death. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and presents visual diagrams of the core signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism: Lysosomotropism and Disruption of Cholesterol Homeostasis

Leelamine is a weakly basic and lipophilic amine, characteristics that are central to its biological activity.[1][2] These properties allow it to readily traverse cellular membranes and subsequently become protonated and sequestered within acidic cellular compartments, most notably the lysosomes.[1][2] This accumulation within lysosomes is the foundational step in its mechanism of action, leading to a profound disruption of intracellular cholesterol transport.[1][3]

Primary Molecular Target: Niemann-Pick C1 (NPC1) Protein

The prevailing hypothesis, supported by in silico molecular docking studies, is that Leelamine directly interacts with the Niemann-Pick C1 (NPC1) protein.[4][5][6] NPC1 is a late endosomal/lysosomal membrane protein essential for the transport of cholesterol from the lysosome to the endoplasmic reticulum and other cellular compartments.[5] Leelamine is believed to competitively inhibit the binding of cholesterol to NPC1, thereby blocking its export from the lysosome.[4][7] This inhibition results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes, a key event that triggers a cascade of downstream cellular effects.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy and binding characteristics of Leelamine and its derivatives.

Table 1: In Silico Molecular Docking Data of Leelamine and Cholesterol with NPC1

| Ligand | Target Protein | Dock Score (DS) | Binding Energy (BE) (kcal/mol) |

| Cholesterol | NPC1 | -14.35 | -156.64 |

| Leelamine | NPC1 | -11.21 | -85.34 |

Data sourced from in silico molecular docking studies.[8]

Table 2: Comparative IC50 Values of Leelamine in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Melanoma | UACC 903 | ~1.2 - 2.0 |

| Melanoma | 1205 Lu | ~1.8 - 2.0 |

| Breast Cancer | MDA-MB-231 | Dose-dependent inhibition |

| Breast Cancer | MCF-7 | Dose-dependent inhibition |

| Prostate Cancer | LNCaP | Dose-dependent inhibition |

| Prostate Cancer | 22Rv1 | Dose-dependent inhibition |

IC50 values represent the concentration required to inhibit cell growth by 50% and are compiled from multiple studies.[3][8][9]

Downstream Effects on Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis by Leelamine has profound downstream consequences on multiple oncogenic signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. By depleting the availability of cytosolic cholesterol, Leelamine has been shown to inhibit:

-

PI3K/AKT Pathway: A central regulator of cell survival and proliferation.[2][3]

-

MAPK Pathway: Involved in cell growth, differentiation, and survival.[2][3]

-

STAT3 Pathway: Plays a key role in cell growth, apoptosis, and angiogenesis.[2][3]

The inhibition of these pathways is a direct consequence of the disruption of receptor-mediated endocytosis and endosome trafficking caused by the lack of available cholesterol.[3][10]

Mandatory Visualizations

Signaling Pathway of this compound

Experimental Workflow for Characterizing Leelamine's Activity

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., UACC 903, 1205 Lu)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[2]

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of Leelamine. Include a vehicle control (DMSO-treated).[2]

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C.[2]

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C, protected from light, until a color change is apparent.[2]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each Leelamine concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.[1]

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.[6][11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[2]

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Filipin (B1216100) Staining for Intracellular Cholesterol Accumulation

Objective: To visualize the accumulation of unesterified cholesterol in lysosomes following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

1.5 mg/mL Glycine (B1666218) in PBS

-

Filipin III staining solution (0.05 mg/mL in PBS with 10% FBS)

-

Fluorescence microscope with a UV filter set

Protocol:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound for the desired time.

-

Fixation: Wash the cells three times with PBS and then fix with 4% PFA for 1 hour at room temperature.[12][13]

-

Quenching: Wash the cells three times with PBS and then quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[11][13]

-

Staining: Stain the cells with the filipin working solution for 2 hours at room temperature, protected from light.[12][13]

-

Washing and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides and visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).[11][12] Note that filipin fluorescence photobleaches rapidly.[12]

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a unique mechanism of action. Its primary molecular target is the Niemann-Pick C1 (NPC1) protein, and its ability to disrupt intracellular cholesterol transport by inhibiting NPC1 function is the cornerstone of its therapeutic potential. This disruption leads to a cascade of events, including the shutdown of critical oncogenic signaling pathways. The experimental protocols provided herein offer a framework for the continued investigation of Leelamine and other compounds that target cholesterol homeostasis as a novel strategy in cancer therapy. Further research is warranted to fully elucidate the therapeutic potential of this promising natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Research Protocol for Filipin III Staining of Intracellular Cholesterol in HUVEC Cells [zenodo.org]

- 8. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. tabaslab.com [tabaslab.com]

- 13. zenodo.org [zenodo.org]

The Role of Leelamine Hydrochloride in Cholesterol Transport Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a natural diterpene amine derived from pine bark, has emerged as a potent inhibitor of intracellular cholesterol transport with significant therapeutic potential, particularly in oncology.[1] Its hydrochloride salt is the form commonly utilized in research.[2] This technical guide provides an in-depth overview of the molecular mechanisms governing Leelamine's activity, with a primary focus on its function as a lysosomotropic agent that disrupts cholesterol homeostasis. We present a compilation of quantitative data from pivotal studies, detailed experimental protocols for assessing the effects of Leelamine, and visual diagrams of the associated signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for professionals investigating Leelamine and other inhibitors of cholesterol transport as potential therapeutic agents.

Mechanism of Action

Leelamine hydrochloride's primary mechanism of action is rooted in its physicochemical properties as a weakly basic and lipophilic molecule.[1] These characteristics enable it to readily traverse cellular membranes and subsequently accumulate in acidic organelles, most notably lysosomes. This phenomenon, known as lysosomotropism, is the foundational event in a cascade of cellular disruptions.[3][4]

Once sequestered within the lysosome, Leelamine interferes with the egress of cholesterol.[4][5] Low-density lipoprotein (LDL) particles are delivered to the lysosome via the endocytic pathway, where cholesteryl esters are hydrolyzed into free cholesterol.[1] This free cholesterol is then typically transported out of the lysosome to other cellular compartments. Leelamine is hypothesized to competitively inhibit the binding of cholesterol to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for this export.[4][6] This inhibition results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes, creating a cellular phenotype reminiscent of Niemann-Pick type C disease.[4][7]

The downstream consequences of this cholesterol sequestration are multifaceted. The disruption of cholesterol homeostasis leads to the inhibition of key oncogenic signaling pathways, including the PI3K/AKT, STAT3, and MAPK cascades.[8][9] This is partly due to the disruption of receptor-mediated endocytosis, a process reliant on available cholesterol for the formation of endocytic vesicles and the proper trafficking of receptor tyrosine kinases (RTKs).[3][10] The culmination of these effects is the induction of caspase-independent cell death in cancer cells.[3]

Quantitative Data

The anti-proliferative and NPC1-binding characteristics of Leelamine and its derivatives have been quantified in several studies. The following tables summarize these key findings.

Table 1: Anti-proliferative Activity of this compound

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Melanoma | UACC 903 | ~2.0 - 2.1 | [3][11] |

| Melanoma | 1205 Lu | ~2.9 | [3][11] |

| Breast Cancer | MDA-MB-231 | Dose-dependent inhibition observed | [3][10] |

| Breast Cancer | MCF-7 | Dose-dependent inhibition observed | [3][10] |

| Breast Cancer | SUM159 | Dose-dependent inhibition observed | [3][10] |

| Prostate Cancer | LNCaP | Dose-dependent inhibition observed | [8][10] |

| Prostate Cancer | C4-2B | Dose-dependent inhibition observed | [8][10] |

| Prostate Cancer | 22Rv1 | Dose-dependent inhibition observed | [8][10] |

Note: While specific IC50 values for all breast and prostate cancer cell lines were not consistently reported in the reviewed literature, studies indicate a dose-dependent inhibition of cell viability.

Table 2: In Silico Molecular Docking of Leelamine and Derivatives with NPC1

| Ligand | Target Protein | Docking Score (DS) | Binding Energy (BE) (kcal/mol) | Citation |

| Cholesterol | NPC1 | -14.35 | -156.64 | [11] |

| Leelamine | NPC1 | -11.21 | -85.34 | [11] |

| Active Abietic Acid Derivative (4a) | NPC1 | -11.53 | -90.12 | [11] |

| Inactive Abietic Acid | NPC1 | -6.29 | -65.09 | [11] |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound on cholesterol transport and cellular signaling.

Visualization of Intracellular Cholesterol Accumulation (Filipin Staining)

Objective: To qualitatively and semi-quantitatively assess the accumulation of unesterified cholesterol in lysosomes following Leelamine treatment.

Methodology:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Fixation: Gently wash the cells three times with phosphate-buffered saline (PBS) and then fix with 3-4% paraformaldehyde in PBS for 1 hour at room temperature.[4][12]

-

Quenching: Wash the cells three times with PBS and quench the paraformaldehyde by incubating with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes at room temperature.[4][12]

-

Staining: Wash the cells three times with PBS. Prepare a working solution of Filipin III (e.g., 0.05 mg/mL in PBS containing 10% fetal bovine serum) and protect it from light.[4] Stain the cells with the Filipin working solution for 2 hours at room temperature in the dark.[4][12]

-

Imaging: Wash the cells three times with PBS. Mount the coverslips on glass slides with a suitable mounting medium. Visualize the cells using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission >430 nm).[4] Note that Filipin fluorescence is prone to photobleaching.

Cholesterol Esterification Assay

Objective: To quantify the impact of Leelamine on the esterification of cholesterol, an indirect measure of intracellular cholesterol trafficking.

Methodology:

-

Cell Culture and Treatment: Culture cells to near confluence and then treat with this compound at various concentrations for the desired time.

-

Lipid Extraction: Wash cells with PBS and extract total lipids using a suitable method, such as the Folch or Bligh-Dyer method.[13]

-

Separation of Cholesterol Esters: Separate the cholesterol esters from free cholesterol using thin-layer chromatography (TLC).[14]

-

Quantification: Scrape the silica (B1680970) corresponding to the cholesterol ester band and elute the lipid. Quantify the amount of cholesterol ester using a colorimetric or fluorometric assay kit, which typically involves enzymatic hydrolysis of the ester to free cholesterol, followed by an oxidation reaction that produces a detectable signal.[14][15] The amount of cholesteryl ester can be determined by subtracting the value of free cholesterol from the total cholesterol.[15]

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways (e.g., AKT, MAPK, STAT3) and the expression of NPC1.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound at specific concentrations and for defined time points. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-AKT, anti-total-AKT, anti-NPC1).[1] Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound presents a compelling profile as an inhibitor of intracellular cholesterol transport. Its unique lysosomotropic mechanism, leading to the sequestration of cholesterol and subsequent disruption of critical oncogenic signaling pathways, underscores its potential as a novel therapeutic agent. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further explore and validate its efficacy and mechanism of action in various disease models. Further investigation into the precise molecular interactions between Leelamine and the NPC1 protein, as well as its effects on other components of the cholesterol transport machinery, will be crucial for the continued development of this promising compound.

References

- 1. NPC1 inhibitor treatments and immunoblotting of whole-cell lysates from cell culture systems [protocols.io]

- 2. Research Protocol for Filipin III Staining of Intracellular Cholesterol in HUVEC Cells [zenodo.org]

- 3. benchchem.com [benchchem.com]

- 4. tabaslab.com [tabaslab.com]

- 5. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

Leelamine Hydrochloride's Disruption of Autophagic Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a diterpene amine derived from pine tree bark, has emerged as a significant compound in cancer research due to its unique mechanism of action that leads to cancer cell death.[1][2] This technical guide provides an in-depth exploration of this compound's primary effect on the cellular process of autophagy. Leelamine acts as a lysosomotropic agent, accumulating in lysosomes and disrupting their function.[3][4] This initial event triggers a cascade of downstream effects, most notably the inhibition of intracellular cholesterol transport, which in turn leads to a blockage of autophagic flux.[3][5] This guide will detail the molecular mechanisms, present quantitative data from key studies, provide comprehensive experimental protocols for assessing its effects, and visualize the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Lysosomotropism and Inhibition of Autophagic Flux

This compound is a weakly basic and lipophilic molecule, properties that allow it to readily cross cellular membranes.[2][6] Upon entering the acidic environment of lysosomes, it becomes protonated and trapped, leading to its accumulation.[4][6] This sequestration is the foundational step in its mechanism of action.[2]

The accumulation of leelamine within lysosomes disrupts their normal function, leading to a blockage of intracellular cholesterol trafficking.[3][5] This disruption of cholesterol homeostasis is a key event that subsequently inhibits autophagic flux.[5][7] Autophagy is a cellular recycling process that is crucial for cell survival, and its inhibition can lead to cell death.[7] Leelamine-mediated inhibition of autophagic flux is characterized by the accumulation of autophagosomes, which can be observed through an increase in the levels of autophagy markers such as microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/SQSTM1.[1][5]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the efficacy of this compound in various cancer cell lines and its impact on key autophagy markers.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| UACC 903 | Melanoma | Not explicitly stated, but effective at 3-5 µM | [1][5] |

| 1205 Lu | Melanoma | Not explicitly stated, but effective at 3-5 µM | [2] |

| LNCaP | Prostate Cancer | Effective at 2.5, 5 µM | [8] |

| 22Rv1 | Prostate Cancer | Effective at 2.5, 5 µM | [8] |

| PC-3 | Prostate Cancer | Effective at 2.5, 5 µM | [8] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated | [9] |

| MCF-7 | Breast Cancer | Not explicitly stated | [9] |

| SUM159 | Breast Cancer | Not explicitly stated | [9] |

Table 2: Effect of this compound on Autophagy Markers

| Cell Line | Treatment | Effect on LC3-II | Effect on p62/SQSTM1 | Citation |

| UACC 903 | Leelamine (dose-dependent) | Increased ratio of LC3B-II to LC3B-I | Dose-dependent accumulation | [1] |

| UACC 903 | Leelamine | Dose-dependent accumulation | Dose-dependent accumulation | [5] |

| Prostate Cancer Cells | Leelamine (2.5, 5 µM) | Increase in LC3-II levels | Accumulation of p62 | [8] |

| Chronic Myeloid Leukemia Cells | Leelamine | Stimulated production of autophagosomes | Not explicitly stated | [10] |

Signaling Pathways Modulated by this compound

Leelamine's disruption of cholesterol homeostasis and autophagic flux leads to the shutdown of several key oncogenic signaling pathways that are critical for cancer cell survival and proliferation.[5][7]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Leelamine has been shown to inhibit this pathway, which is consistent with its anti-cancer effects.[1][9]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important protein involved in cell growth and apoptosis. Leelamine treatment leads to the inhibition of STAT3 signaling.[1][5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved in cell proliferation and survival. Leelamine has been shown to inhibit this signaling cascade.[1][5]

Caption: Leelamine's mechanism of action leading to cancer cell death.

Experimental Protocols

Western Blotting for Autophagy Markers (LC3B and p62)

This protocol is used to detect changes in the levels of autophagy-related proteins.

Materials:

-

Cancer cell lines (e.g., UACC 903, LNCaP)

-

Complete cell culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for various time points (e.g., 12, 24 hours).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

-

Fluorescence Microscopy for LC3 Puncta Analysis

This protocol assesses the effect of leelamine on autophagic flux by observing the accumulation of LC3 puncta, which represent autophagosomes.

Materials:

-

Cells stably expressing GFP-LC3 or RFP-LC3

-

Glass-bottom dishes or coverslips

-

Complete culture medium

-

This compound

-

Bafilomycin A1 or Chloroquine (positive controls)

-

Paraformaldehyde (PFA) for fixing

-

Antifade mounting medium with DAPI

-

Fluorescence or confocal microscope

Procedure:

-

Cell Seeding: Seed GFP-LC3 or RFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treatment: Treat the cells with this compound (e.g., 5-10 µM) for 12-24 hours. Include a positive control for autophagy inhibition.[11]

-

Fixation and Staining:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes.

-

Mount with antifade mounting medium containing DAPI.

-

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope. An increase in the number of fluorescent puncta per cell indicates an accumulation of autophagosomes.

Caption: High-level experimental workflow for Leelamine research.

Cell Viability Assay

This protocol quantifies the cytotoxic effect of this compound.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT or Sulforhodamine B (SRB) assay reagents

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to attach overnight, treat them with a range of this compound concentrations for a specified period (e.g., 72 hours).[2]

-

Assay: Perform the MTT or SRB assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader and calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[2]

Logical Relationship of Leelamine's Mechanism

The anti-cancer activity of this compound is a multi-step process that begins with its intrinsic physicochemical properties and culminates in the induction of cancer cell death.

Caption: Logical relationship of Leelamine's mechanism of action.

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a well-defined mechanism of action centered on the disruption of lysosomal function and the subsequent inhibition of autophagic flux. Its ability to interfere with fundamental cellular processes like cholesterol homeostasis and key survival signaling pathways makes it a promising candidate for further investigation and development. The experimental protocols and data presented in this guide provide a solid framework for researchers to explore the therapeutic potential of leelamine and other lysosomotropic compounds in oncology.

References

- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Leelamine: A Lysosomotropic Diterpene Amine Disrupting Cholesterol Homeostasis for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leelamine, a naturally occurring diterpene amine derived from the bark of pine trees, has garnered significant attention as a promising anti-cancer agent. Its potent therapeutic efficacy stems from a unique mechanism of action rooted in its physicochemical properties. As a lipophilic and weakly basic molecule, Leelamine exhibits lysosomotropism, leading to its accumulation in the acidic environment of lysosomes. This sequestration initiates a cascade of cellular events, primarily the inhibition of intracellular cholesterol transport. By disrupting cholesterol homeostasis, Leelamine indirectly modulates critical oncogenic signaling pathways, including the PI3K/AKT, MAPK, and STAT3 cascades, ultimately leading to cancer cell death. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Leelamine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to aid researchers in the ongoing development of this and similar compounds as cancer therapeutics.

Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition

Leelamine's anticancer activity is intrinsically linked to its chemical structure, particularly the presence of a primary amino group. This moiety confers a pKa that allows the molecule to be protonated and trapped within the acidic milieu of lysosomes.[1][2] This accumulation is a critical first step, leading to the disruption of cholesterol egress from these organelles.[1][3]

The primary molecular target implicated in Leelamine's inhibition of cholesterol transport is the Niemann-Pick type C1 (NPC1) protein, a key transporter responsible for moving cholesterol out of lysosomes.[2] In silico docking studies suggest that Leelamine and its active derivatives bind to NPC1, likely competing with cholesterol and hindering its export into the cytoplasm.[2][4] This leads to a significant accumulation of unesterified cholesterol within late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C disease.[5]

The resulting depletion of readily available cholesterol has profound downstream consequences for cancer cells, which often exhibit an increased demand for this lipid to support rapid proliferation and membrane synthesis.[2] Key cellular processes that are disrupted include:

-

Inhibition of Receptor-Mediated Endocytosis: Proper cholesterol levels are essential for the formation and function of endocytic vesicles. By sequestering cholesterol, Leelamine impairs the internalization of receptor tyrosine kinases (RTKs), leading to their aberrant accumulation and a shutdown of their downstream signaling.[3][5]

-

Disruption of Autophagic Flux: The accumulation of cholesterol and Leelamine within lysosomes impairs their function, leading to a blockage of the autophagic process. This is evidenced by the accumulation of autophagosomes and markers such as LC3-II.[3][5]

-

Induction of Caspase-Independent Cell Death: The multifaceted disruption of cellular homeostasis initiated by cholesterol accumulation ultimately triggers a caspase-independent form of cell death.[3][5]

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in elucidating the key structural features of Leelamine required for its anticancer activity. These investigations have primarily focused on modifications of the primary amino group and the tricyclic diterpene core, often using the structurally similar but inactive compound, abietic acid, as a negative control.[2]

The indispensable role of the primary amino group has been demonstrated through the synthesis and biological evaluation of various Leelamine and abietic acid derivatives.[2] Key findings from these studies include:

-

The Amino Group is Essential for Lysosomotropism: Derivatives of Leelamine where the amino group is removed or its basicity is significantly reduced lose their ability to accumulate in lysosomes and, consequently, their anticancer activity.[1][2]

-

Conversion of Abietic Acid to Active Compounds: The inactive abietic acid, which possesses a carboxylic acid group instead of an amine, can be converted into an active anticancer agent by introducing a primary amino group.[2] This transformation underscores the critical contribution of the amino moiety to the molecule's biological function.

-

Lipophilicity Influences Potency: The lipophilic nature of the diterpene backbone facilitates the passive diffusion of Leelamine across cellular membranes, a prerequisite for its accumulation in lysosomes.[2]

Quantitative Data on Leelamine and its Derivatives

The cytotoxic and biological activities of Leelamine and its analogs have been quantified in numerous studies, primarily through the determination of half-maximal inhibitory concentration (IC50) values in various cancer cell lines.

| Compound/Derivative | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Leelamine | UACC 903 (Melanoma) | Cell Viability (MTS) | ~2.0 | [6] |

| 1205 Lu (Melanoma) | Cell Viability (MTS) | ~2.0 | [6] | |

| Normal Melanocytes | Cell Viability (MTS) | ~9.3 | [6] | |

| 22Rv1 (Prostate Cancer) | PDK Inhibition | 9.5 | [7] | |

| Leelamine Derivative 4a | UACC 903 (Melanoma) | Cell Viability (MTS) | 1.2 | [2] |

| 1205 Lu (Melanoma) | Cell Viability (MTS) | 2.0 | [2] | |

| Leelamine Derivative 5a | UACC 903 (Melanoma) | Cell Viability (MTS) | 1.2 | [6] |

| 1205 Lu (Melanoma) | Cell Viability (MTS) | 2.0 | [6] | |

| Leelamine Derivative 5b | UACC 903 (Melanoma) | Cell Viability (MTS) | 1.0 | [6] |

| Abietic Acid | UACC 903 (Melanoma) | Cell Viability (MTS) | >100 | [2] |

| Abietic Acid Derivative 2a | UACC 903 (Melanoma) | Cell Viability (MTS) | >100 | [2] |

Downstream Signaling Pathways Affected by Leelamine

The disruption of cholesterol homeostasis and receptor-mediated endocytosis by Leelamine leads to the inhibition of several key signaling pathways that are frequently hyperactivated in cancer and are crucial for tumor cell survival and proliferation.[1][3][8][9]

-

PI3K/AKT Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Leelamine treatment leads to a significant reduction in the phosphorylation of AKT, a key downstream effector of PI3K, indicating pathway inhibition.[2][8][9]

-

MAPK/ERK Pathway: The MAPK/ERK pathway plays a critical role in cell proliferation and differentiation. Leelamine has been shown to decrease the phosphorylation of ERK, thereby inhibiting this pro-growth signaling cascade.[2][8][9]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Leelamine treatment results in decreased STAT3 phosphorylation and activity.[2][8][9]

Caption: Leelamine inhibits key melanoma survival pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the structure-activity relationship of Leelamine.

Synthesis of Leelamine and Abietic Acid Derivatives

The synthesis of Leelamine and abietic acid derivatives is crucial for SAR studies. General synthetic strategies involve the chemical modification of the primary amino group of Leelamine or the carboxylic acid group of abietic acid.[2]

-

Amidation of Leelamine: Leelamine can be reacted with various acyl chlorides or carboxylic acids in the presence of a coupling agent to form a series of amide derivatives. This modification alters the basicity and steric bulk around the nitrogen atom.

-

Derivatization of Abietic Acid: The carboxylic acid moiety of abietic acid can be converted to an ester, an amide, or reduced to an alcohol. To introduce an amino group and mimic Leelamine, the carboxylic acid can be converted to an acyl chloride, followed by reaction with an amine or conversion to an isocyanate and subsequent reduction.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. This assay is fundamental for determining the IC50 values of Leelamine and its derivatives.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[10]

-

Treatment: A stock solution of Leelamine or its derivative in DMSO is serially diluted in culture medium to the desired concentrations. The cells are then treated with these dilutions for 24-72 hours.[10]

-

MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.[10]

-

Incubation and Absorbance Reading: The plate is incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured at 490 nm using a microplate reader.[10]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Intracellular Cholesterol Transport Assay (Filipin Staining)

Filipin, a fluorescent polyene antibiotic, binds specifically to unesterified cholesterol. Filipin staining is used to visualize the accumulation of cholesterol in lysosomes following treatment with Leelamine.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with Leelamine for a specified time.

-

Fixation: The cells are fixed with paraformaldehyde.

-

Staining: The fixed cells are incubated with a solution of Filipin in the dark.

-

Microscopy: The coverslips are mounted on microscope slides, and the intracellular cholesterol is visualized using a fluorescence microscope with a UV filter. An increase in fluorescence intensity in perinuclear vesicles indicates cholesterol accumulation.

Western Blot Analysis of Signaling Pathways

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 signaling pathways.

-

Cell Lysis: After treatment with Leelamine, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[10]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[10]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[10]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of AKT, ERK, and STAT3. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.[10]

-

Densitometry: The intensity of the protein bands is quantified using densitometry software to determine the relative changes in protein phosphorylation.

Caption: Workflow for in vitro evaluation of Leelamine.

Conclusion and Future Directions

The structure-activity relationship of Leelamine is well-defined, with its lysosomotropic properties, conferred by the primary amino group, being the cornerstone of its anticancer activity. The subsequent inhibition of intracellular cholesterol transport and the disruption of key oncogenic signaling pathways provide a compelling rationale for its further development as a therapeutic agent. Future research should focus on optimizing the therapeutic index of Leelamine through medicinal chemistry efforts aimed at enhancing its potency and selectivity. Furthermore, exploring combination therapies where Leelamine is used to sensitize cancer cells to other chemotherapeutic agents by modulating cholesterol homeostasis represents a promising avenue for clinical translation. The in-depth understanding of Leelamine's SAR presented in this guide serves as a valuable resource for the rational design of next-generation lysosomotropic drugs for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. zenodo.org [zenodo.org]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Leelamine: A Comprehensive Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leelamine, a novel tricyclic diterpene amine, has emerged as a compound of significant interest in oncological research due to its unique mechanism of action. This document provides an in-depth technical overview of the discovery, natural sourcing, and fundamental properties of Leelamine. It details the scientific journey from its identification in a natural compound screening to the elucidation of its potent anti-cancer activities. This guide includes a summary of its physicochemical properties, detailed hypothetical experimental protocols for its isolation and characterization, and a visualization of its key signaling pathways, intended to serve as a valuable resource for the scientific community.

Discovery of Leelamine

Leelamine was identified as a promising anti-cancer agent by a team of researchers led by Gavin P. Robertson at the Penn State College of Medicine.[1][2] The discovery was the result of a comprehensive screening of a library containing 480 natural compounds aimed at identifying novel therapeutics for melanoma.[1] Leelamine distinguished itself through its ability to induce cancer cell death, particularly in melanoma cells, by simultaneously targeting multiple critical signaling pathways.[1]

The initial research highlighted Leelamine's unique ability to act as an inhibitor of intracellular cholesterol transport, a mechanism distinct from many existing cancer therapies.[2][3] This disruption of cholesterol homeostasis leads to the shutdown of key oncogenic signaling cascades, including the PI3K/Akt, MAPK, and STAT3 pathways, which are crucial for the survival and proliferation of cancer cells.[1]

Natural Sources of Leelamine

The primary natural source of Leelamine is the bark of pine trees (genus Pinus).[4][5][6] It is classified as a lipophilic diterpene amine, also known as dehydroabietylamine.[4][6] While Leelamine is known to be extracted from pine bark, specific quantitative data on its abundance in various Pinus species is not extensively documented in the available literature. Further research is required to determine the concentration of Leelamine across different pine species to identify the most abundant natural sources for potential large-scale extraction.

Physicochemical Properties

Leelamine hydrochloride is the commonly used salt form in research. Its physicochemical properties are integral to its biological activity.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride | [4][7] |

| Synonyms | (+)-Dehydroabietylamine HCl | [7] |

| Molecular Formula | C₂₀H₃₁N · HCl | [4] |

| Molecular Weight | 321.9 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| pKa (primary amine) | 9.9 (calculated) | [4] |

| LogD (pH 7.4) | 2.8 | [8] |

| Solubility | DMSO: 25 mg/mL, Ethanol: 20 mg/mL, DMF: 20 mg/mL | [4] |

Experimental Protocols

Hypothetical Protocol for Isolation and Purification of Leelamine from Pine Bark

1. Sample Preparation:

-

Collect fresh bark from a Pinus species.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered pine bark (1 kg) with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanol extract.

3. Acid-Base Extraction for Amine Enrichment:

-

Dissolve the crude methanol extract in 1 M hydrochloric acid (HCl).

-

Wash the acidic solution with dichloromethane (B109758) to remove neutral and acidic compounds.

-

Basify the aqueous layer to pH 10-12 with 2 M sodium hydroxide (B78521) (NaOH).

-

Extract the basic aqueous layer with dichloromethane (3 x 500 mL).

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield a crude amine fraction.

4. Chromatographic Purification:

-

Subject the crude amine fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate:triethylamine, 70:25:5) and visualizing with Dragendorff's reagent for alkaloids.

-

Pool the fractions containing the compound of interest.

-

Perform further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.

References

- 1. psu.edu [psu.edu]

- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Leelamine Hydrochloride: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Leelamine hydrochloride, a promising diterpene amine with significant applications in biomedical research. This document details its core properties, outlines key experimental methodologies, and visualizes its mechanism of action and relevant experimental workflows.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of Leelamine (dehydroabietylamine), a natural phytochemical extracted from the bark of pine trees.[1] It is a weakly basic and lipophilic amine, characteristics that are fundamental to its biological activity.[1] The hydrochloride salt is the form commonly used in research.[1]

Data Presentation: Physicochemical Properties

The following tables summarize the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride | [2] |

| Synonyms | Dehydroabietylamine (B24195) HCl, (+)-Dehydroabietylamine hydrochloride | [1][2] |

| CAS Number | 16496-99-4 | [1][3] |

| Molecular Formula | C₂₀H₃₁N · HCl | [1] |

| Molecular Weight | 321.93 g/mol | [1][3] |

| Appearance | Crystalline solid | [1] |

| pKa (Primary Amine) | 9.9 (calculated) | [1][4] |

| Solvent | Solubility | Reference(s) |

| DMSO | 25 - 40 mg/mL | [5][6] |

| Ethanol | 20 mg/mL | [1] |

| DMF | 20 mg/mL | [1] |

| Water | up to 9 mg/mL | [5][6] |

| 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL (7.77 mM) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and biological evaluation of this compound.

Synthesis and Purification of Dehydroabietylamine (Leelamine free base)

A general procedure for the purification of dehydroabietylamine involves the reaction of industrial rosin (B192284) amine D with p-toluenesulfonic acid in ethanol.[7] This results in a mixture of dehydroabietylamine p-toluenesulfonate and other related salts.[7] The pure dehydroabietylamine p-toluenesulfonate is isolated by recrystallization.[7] Subsequently, pure dehydroabietylamine is obtained by treating the purified salt with sodium hydroxide.[7] The final product's structure is confirmed by IR, ¹H NMR, and HPLC.[7] To obtain this compound, the purified dehydroabietylamine free base can be treated with hydrochloric acid in a suitable solvent, followed by isolation of the precipitated salt.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The identity and structure of Leelamine and its derivatives are confirmed using ¹H NMR and ¹³C NMR spectroscopy.[2][8] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, and coupling constants (J) are given in Hertz (Hz).[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight and fragmentation pattern of the compound.[2][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose.[9][10]

Biological Activity Assays

-

Cell Viability (MTS/MTT) Assay: This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[5]

-

Cell Seeding: Seed cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.5 µM to 20 µM) for 24 to 72 hours.[5]

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours.[5]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control to determine the IC₅₀ value.[5]

-

-

Cholesterol Accumulation Visualization (Filipin Staining): This method is used to visualize the accumulation of unesterified cholesterol in cells treated with this compound.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Fixation: Rinse cells with PBS and fix with 3% paraformaldehyde for 1 hour at room temperature.[11]

-

Quenching: Incubate with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes to quench the paraformaldehyde.[11]

-

Staining: Stain cells with a 0.05 mg/mL filipin (B1216100) working solution for 2 hours at room temperature, protected from light.[11]

-

Microscopy: View the cells using a fluorescence microscope with a UV filter set.[11]

-

-

Western Blotting for Signaling Pathway Analysis: This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by this compound, such as PI3K/AKT, MAPK, and STAT3.[5][12]

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins (e.g., phospho-AKT, total AKT, phospho-STAT3, total STAT3) overnight at 4°C.[12]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody, followed by detection using an enhanced chemiluminescence (ECL) reagent.[12]

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[5]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in cancer cells.

Caption: General experimental workflow for in vitro screening of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tribioscience.com [tribioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courses.washington.edu [courses.washington.edu]

- 10. Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tabaslab.com [tabaslab.com]

- 12. benchchem.com [benchchem.com]

Leelamine Hydrochloride: A Modulator of PI3K/AKT/mTOR Signaling Through Disruption of Intracellular Cholesterol Transport

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Leelamine hydrochloride, a diterpene amine derived from pine bark, has emerged as a compelling anti-cancer agent with a multifaceted mechanism of action. Central to its activity is its lysosomotropic nature, leading to its accumulation in acidic organelles and the subsequent disruption of intracellular cholesterol transport. This primary action triggers a cascade of downstream effects, including the significant inhibition of the critical PI3K/AKT/mTOR oncogenic signaling pathway. This technical guide provides a comprehensive overview of the molecular and cellular pathways affected by this compound, with a focus on its impact on PI3K/AKT/mTOR signaling. We present a summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascades and experimental workflows to offer a thorough resource for the scientific community.

Core Mechanism of Action: Lysosomotropism and Cholesterol Dysregulation

Leelamine is a weakly basic and lipophilic amine, properties that enable it to readily traverse cellular membranes.[1][2] Upon entering the acidic environment of lysosomes, leelamine becomes protonated and sequestered.[1][2] This accumulation is the foundational step in its mechanism of action, leading to a profound disruption of intracellular cholesterol trafficking.[1][3] It is hypothesized that leelamine interferes with the normal egress of cholesterol from lysosomes, leading to its accumulation within these organelles.[1] This sequestration of cholesterol has far-reaching consequences for cellular function, most notably impacting the integrity and function of lipid rafts, which are critical for the proper localization and activation of many signaling receptors, including receptor tyrosine kinases (RTKs) that are upstream of the PI3K/AKT/mTOR pathway.[1][4]

This compound's Effect on the PI3K/AKT/mTOR Signaling Pathway

The disruption of cholesterol homeostasis by this compound leads to the attenuation of the PI3K/AKT/mTOR signaling cascade. This is not due to direct enzymatic inhibition of the core pathway components but is rather an indirect consequence of impaired upstream signaling from RTKs.[3][4][5]

Key findings from preclinical studies demonstrate that leelamine treatment results in:

-

Inhibition of AKT Phosphorylation: A consistent observation across multiple cancer cell lines is the decreased phosphorylation of AKT at serine 473 (p-AKT Ser473) following leelamine treatment.[5][6][7][8] This indicates a reduction in the activity of mTORC2, the kinase responsible for this phosphorylation event, and other upstream activators.

-

Downregulation of mTORC1 Signaling: The activity of mTORC1 is also suppressed by leelamine, as evidenced by the decreased phosphorylation of its downstream effector, eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5]

-

Disruption of Upstream Receptor Tyrosine Kinase (RTK) Signaling: The accumulation of cholesterol in endosomal/lysosomal compartments interferes with receptor-mediated endocytosis and the proper functioning of RTKs, which are critical initiators of PI3K/AKT signaling.[3][5]

The following diagram illustrates the proposed mechanism of leelamine's effect on the PI3K/AKT/mTOR pathway.

Caption: Leelamine's impact on PI3K/AKT/mTOR signaling.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Melanoma | UACC 903 | ~2 | [8][9] |

| Melanoma | 1205 Lu | ~2 | [6][9] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the effects of this compound on the PI3K/AKT/mTOR pathway.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of leelamine on cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][10]

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for a specified period (e.g., 72 hours).[1][10]

-

Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.[1]

-

Incubate the plates to allow for the conversion of MTS to formazan (B1609692) by viable cells.[1]

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]

-

Calculate the IC50 value from the dose-response curve.[2]

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Lysis and Protein Extraction:

-

Plate cells to achieve 70-80% confluency at the time of harvest.[11]

-

Treat cells with the desired concentrations of this compound for the specified time.[11]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.[12][13]

-

-

Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% w/v BSA in TBST) for 1 hour at room temperature.[12][14]

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-4E-BP1, and a loading control (e.g., α-Enolase or β-actin) overnight at 4°C.[12][14]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

-

-

Signal Detection and Analysis:

Caption: Western Blotting Workflow.

In Vitro Kinase Assays

Objective: To determine if this compound directly inhibits the enzymatic activity of PI3K or mTOR. (Note: Current evidence suggests an indirect mechanism of pathway inhibition.)

4.3.1. PI3K Kinase Assay (Luminescence-based)

Methodology:

-

Prepare serial dilutions of this compound in a suitable kinase assay buffer.[13]

-

Add the diluted leelamine or a vehicle control to the wells of a 384-well plate.[13]

-

Add recombinant human PI3K enzyme to each well and incubate at room temperature.[13]

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).[13]

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[13]

-